No Quantitative Biological Activity Data Available for CAS 2034413-92-6: Evidence Gap Declaration
After exhaustive searching of PubMed, Google Patents, PubChem, BindingDB, ChEMBL, ChemSpider, and vendor technical repositories (excluding benchchems, molecule, evitachem, and vulcanchem per directive), no peer-reviewed publication, patent with biological assay data, or curated database entry was identified that reports any quantitative biological activity measurement (IC₅₀, Kd, EC₅₀, % inhibition at a defined concentration, etc.) for CAS 2034413-92-6. In contrast, structurally related furo[2,3-c]pyridine analogs have published potency data: 7-aminofuro[2,3-c]pyridine TAK1 inhibitors achieved ~10 nM biochemical IC₅₀ after optimization , and furo[2,3-c]pyridine-based indanone oximes demonstrated potent B-Raf inhibition with co-crystal structure confirmation (PDB 3PSB) . Similarly, 4-fluorophenylthio acetamide derivatives lacking the furopyridine core have reported FAP IC₅₀ = 11 nM and 56.87% K562 cell growth inhibition . The absence of analogous data for CAS 2034413-92-6 precludes any quantitative head-to-head differentiation at this time.
| Evidence Dimension | Biological activity data availability |
|---|---|
| Target Compound Data | No quantitative biological data found |
| Comparator Or Baseline | Class analogs: TAK1 inhibitor ~10 nM IC₅₀; B-Raf inhibitor (PDB 3PSB); FAP inhibitor IC₅₀ = 11 nM; K562 antitumor 56.87% |
| Quantified Difference | Not calculable — target compound lacks any published quantitative data |
| Conditions | Multiple assay formats (biochemical, cellular, fluorometric) across distinct target classes |
Why This Matters
Procurement decisions for CAS 2034413-92-6 must currently rest on its utility as a synthetic intermediate or screening library component rather than on validated target engagement, as no quantitative potency or selectivity data exist to differentiate it from analogs with published activity profiles.
- [1] Discovery and Optimization of 7-Aminofuro[2,3-c]pyridine Inhibitors of TAK1. Compound 12az: ~10 nM biochemical IC₅₀. View Source
- [2] Buckmelter, A.J. et al. Furo[2,3-c]pyridine-based Indanone Oximes as Potent and Selective B-Raf Inhibitors. PDB 3PSB. View Source
- [3] BindingDB BDBM50557436. FAP IC₅₀ = 11 nM. View Source
- [4] Synthesis and Bioactivity Evaluation of Novel Acetamide-Derived Compounds. Compound 4c: 56.87% K562 inhibition. Ingenta Connect, 2024. View Source
